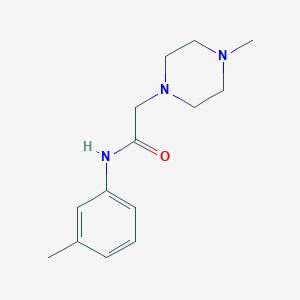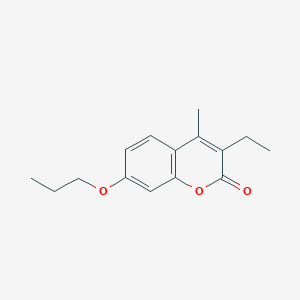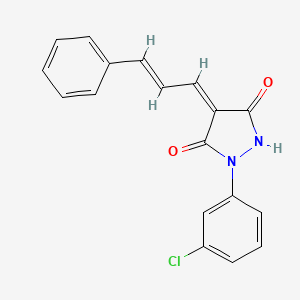
N-pentylnicotinamide
Descripción general
Descripción
N-pentylnicotinamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 192.126263138 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurodegenerative and Neuroinflammatory Disorders
N-pentylnicotinamide has potential implications in the treatment of neurodegenerative and neuroinflammatory disorders. The related compound N-acetylcysteine (NAC) has demonstrated neuroprotective effects against neurotoxicity in rats, suggesting a potential pathway for this compound in similar applications. NAC's ability to ameliorate neurotoxicity could be relevant for this compound due to its similar structural characteristics (Morgan et al., 2021).
Cancer Treatment
In the realm of cancer treatment, compounds structurally related to this compound, such as N-(4-hydroxyphenyl)retinamide, have been studied for their apoptotic effects on cancer cells. This retinoid has shown effectiveness in inducing apoptosis in various cancer cell lines, indicating a potential pathway for this compound in cancer therapeutics (Springer & Stewart, 1998).
Ocular Pharmacokinetics
Ocular drug delivery and pharmacokinetics is a challenging field due to the protective barriers of the eye. Compounds like this compound might play a role in advancing this field by overcoming these barriers and delivering therapeutic effects for various ocular diseases (Urtti, 2006).
Antiepileptic Effects
This compound could also have implications in epilepsy treatment. A related compound, N-palmitoylethanolamide (PEA), has shown effectiveness against seizures in experimental studies. This suggests a potential avenue for this compound in antiepileptic therapies (Sheerin et al., 2004).
Drug Metabolism and Toxicology
Understanding the metabolism and toxicology of new compounds like this compound is crucial. Research in this area helps to identify potential adverse effects and optimize drug formulations for safer and more effective treatments. The study of similar compounds can provide insights into the metabolism and toxicological profile of this compound (Krotulski et al., 2018).
Propiedades
IUPAC Name |
N-pentylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-8-13-11(14)10-6-5-7-12-9-10/h5-7,9H,2-4,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDOJMYHQCEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(dimethylamino)sulfonyl]-2-methyl-N-pentylbenzamide](/img/structure/B4768674.png)
![3-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4768686.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4768688.png)

![N-(4-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4768708.png)

![7-(1H-benzimidazol-2-ylamino)-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4768738.png)

![1-(2-methylphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4768764.png)

![1-(4-fluorobenzoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4768774.png)

![4-methyl-3-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B4768782.png)
![N-(5-{4-[bis(2-chloroethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-chloroacetamide](/img/structure/B4768789.png)
